molecular formula C11H11N3O2 B3045790 2-Ethyl-1-(4-nitrophenyl)imidazole CAS No. 113953-94-9

2-Ethyl-1-(4-nitrophenyl)imidazole

Cat. No.: B3045790
CAS No.: 113953-94-9
M. Wt: 217.22 g/mol
InChI Key: JQUFPCSSGFKPKG-UHFFFAOYSA-N
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Description

2-Ethyl-1-(4-nitrophenyl)imidazole is a heterocyclic compound that features an imidazole ring substituted with an ethyl group at the 2-position and a 4-nitrophenyl group at the 1-position. Imidazoles are an important class of compounds due to their presence in many biologically active molecules and their wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(4-nitrophenyl)imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitroaniline with ethyl glyoxalate in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazole ring .

Industrial Production Methods

Industrial production of imidazole derivatives often employs multicomponent reactions (MCRs) due to their efficiency and high yield. For example, a copper-catalyzed MCR can be used to synthesize trisubstituted imidazoles, including this compound, from readily available starting materials such as benzoin, aldehydes, and ammonium acetate .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(4-nitrophenyl)imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-1-(4-nitrophenyl)imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(4-nitrophenyl)imidazole depends on its specific application. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. The nitro group can be reduced to form reactive intermediates that damage bacterial DNA and other cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-1-(4-nitrophenyl)imidazole is unique due to the presence of both an ethyl group and a nitro group, which confer specific chemical and biological properties. The nitro group can participate in various chemical reactions, making this compound versatile for different applications .

Properties

IUPAC Name

2-ethyl-1-(4-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-11-12-7-8-13(11)9-3-5-10(6-4-9)14(15)16/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUFPCSSGFKPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601029
Record name 2-Ethyl-1-(4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113953-94-9
Record name 2-Ethyl-1-(4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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